molecular formula C14H20N2O B15386599 Piperidine, 1-[[(phenylmethyl)amino]acetyl]- CAS No. 100875-44-3

Piperidine, 1-[[(phenylmethyl)amino]acetyl]-

Cat. No.: B15386599
CAS No.: 100875-44-3
M. Wt: 232.32 g/mol
InChI Key: NTFBDIVZKAKFBS-UHFFFAOYSA-N
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Description

The compound "Piperidine, 1-[[(phenylmethyl)amino]acetyl]-" is a piperidine derivative featuring a benzylamino acetyl substituent at the 1-position of the piperidine ring. This structure combines the six-membered piperidine ring with a tertiary amide linkage to a benzyl group, which introduces both hydrophobic (aromatic) and polar (amide) functionalities. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100875-44-3

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(benzylamino)-1-piperidin-1-ylethanone

InChI

InChI=1S/C14H20N2O/c17-14(16-9-5-2-6-10-16)12-15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2

InChI Key

NTFBDIVZKAKFBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Piperidine Derivatives

Substituent Diversity and Conformational Effects

Piperidine derivatives exhibit diverse biological activities depending on substituent type, orientation, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Conformational Comparisons
Compound Name Substituent Type Key Structural Features Conformational Impact Source
1-[[(Phenylmethyl)amino]acetyl]piperidine Benzylamino acetyl Tertiary amide, aromatic benzyl group Likely rigid amide bond; chair conformation of piperidine Target Compound
1-(3-Phenylbutyl)piperidine (RC-33) Phenylbutyl alkyl chain Hydrophobic substituent Adapts to hydrophobic cavities; RMSD < 2 Å in docking
1-(1-Oxo-3-phenyl-2E-propenyl)piperidine Phenylpropenyl acyl α,β-unsaturated ketone Structural alerts for reactivity
1-(2-Hydroxyethyl)piperidine Hydroxyethyl Exocyclic hydroxyl group Boat conformation due to steric clash
BTCP (Benzo[b]thiophen-2-yl analogue) Aromatic heterocycle Bulky benzo[b]thiophene group Enhanced hydrophobic interactions

Key Observations:

  • Hydrophobic vs.
  • Conformational Locking: Hydroxyethyl substituents force piperidine into a boat conformation, reducing receptor affinity compared to chair conformations in phenylpropenyl derivatives . The acetyl group in the target compound may stabilize a chair conformation, favoring receptor binding.

Pharmacological Activity and Receptor Interactions

Table 2: Pharmacological Profiles of Piperidine Analogues
Compound Name Biological Target Activity (IC50/Ki) Notes Source
1-[[(Phenylmethyl)amino]acetyl]piperidine Not explicitly reported N/A Predicted PARP inhibition potential (cf. tertiary amines ) Hypothesis
Tertiary amines (e.g., 1-(2-chloroethyl)piperidine) PARP enzyme Improved inhibition vs. secondary amines Tertiary amines enhance binding to PARP's catalytic domain
1-(3-Phenylbutyl)piperidine (RC-33) Sigma-1 receptor (S1R) High affinity (RMSD < 2 Å) Salt bridge with Glu172; substituent size critical
1-(4-Hydroxy-3-methoxybenzyl)piperidine α-Glucosidase IC50 = 0.207 mM Mixed-type inhibition; superior to acarbose
BTCP Trypanothione reductase (TryR) Inhibitor identified via HTS Structural bulk improves hydrophobic fitting

Key Observations:

  • Tertiary Amine Advantage: The acetylated benzylamino group in the target compound is a tertiary amide, which may enhance PARP inhibition compared to secondary amines, as seen in .
  • Receptor Specificity: Substituent bulk and orientation dictate receptor selectivity. For example, phenylbutyl groups in RC-33 fit into S1R's hydrophobic cavity, while the benzylamino acetyl group might target enzymes with polar active sites.

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

How can computational docking studies guide structural optimization for acetylcholinesterase inhibition?

Advanced Research Focus
AutoDock4 enables modeling of ligand-receptor interactions. For example:

  • Target : Acetylcholinesterase (AChE), as seen in donepezil analogs .
  • Key Interactions : The benzylamino group may occupy the catalytic anionic site, while the piperidine ring aligns with peripheral binding sites.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 261 (C₁₅H₂₀N₂O) .
  • HPLC : Purity ≥95% using C18 columns (acetonitrile/water gradient) .

Methodological Tip : Use internal standards (e.g., USP reference materials) for quantitative analysis .

How can researchers resolve contradictions in biological activity data across piperidine derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. pyridinyl groups) and test in standardized assays .
  • Data Normalization : Account for variables like solvent (DMSO vs. saline) and cell line specificity .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies to identify outliers or trends .

Example Contradiction : A derivative may show high in vitro AChE inhibition but low in vivo efficacy due to poor blood-brain barrier penetration.

What safety protocols are critical when handling this compound in the lab?

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse with water; for ingestion, seek medical attention .

GHS Compliance : Although not classified, treat as hazardous due to structural analogs’ risks .

How can enantiomeric purity be achieved during synthesis of chiral piperidine derivatives?

Q. Advanced Research Focus

  • Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation .
  • Analysis : Chiral HPLC with cellulose-based columns to verify >99% enantiomeric excess (ee) .

Case Study : (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized with 98% ee using asymmetric catalysis .

What role does the acetyl-benzylamino moiety play in biological activity?

Q. Advanced Research Focus

  • Pharmacophore Mapping : The acetyl group enhances solubility, while the benzylamino group enables π-π stacking with aromatic residues in enzyme pockets .
  • Modifications : Replacing benzyl with 4-chlorobenzyl () may alter binding kinetics.

Q. Experimental Design :

Synthesize analogs with varying substituents.

Test in enzyme inhibition assays (e.g., AChE, CYP450).

Corrogate results with molecular dynamics simulations .

How can researchers address low yields in reductive amination steps?

Q. Advanced Research Focus

  • Optimize Conditions : Adjust stoichiometry (1.2 eq. STAB), solvent (DCE vs. THF), and reaction time (12–24 hrs) .
  • Byproduct Analysis : Use LC-MS to identify imine intermediates or over-reduced products.
  • Catalyst Screening : Test alternatives like NaBH₃CN or polymer-supported reagents .

Q. Troubleshooting Table :

IssueSolutionSource
Low ConversionIncrease STAB to 1.5 eq.
Side ReactionsLower temperature (0–5°C)

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